molecular formula C12H15NO3 B1392338 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid CAS No. 1155855-91-6

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid

Cat. No.: B1392338
CAS No.: 1155855-91-6
M. Wt: 221.25 g/mol
InChI Key: CLRWLJGVBPGIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRWLJGVBPGIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the chemical analysis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (CAS: 1155855-91-6 for racemate; 1187931-68-5 for R-isomer). This molecule represents a critical "privileged scaffold" in medicinal chemistry, combining a polar solubilizing moiety (3-hydroxypyrrolidine) with a versatile linker (benzoic acid).

The compound presents specific analytical challenges:

  • Zwitterionic Character: The coexistence of a basic tertiary amine and an acidic carboxylic acid creates solubility and retention issues in standard Reversed-Phase (RP) HPLC.

  • Stereochemistry: The C3 position of the pyrrolidine ring is a chiral center, requiring rigorous enantiomeric excess (ee) determination.

  • Conformational Flexibility: Ring puckering of the pyrrolidine moiety complicates NMR interpretation.

This guide moves beyond standard protocols, applying "First Principles" method development to ensure data integrity for drug development applications.

Structural & Physicochemical Profile

Understanding the ionization state is the prerequisite for all analytical method development.

Chemical Identity[1]
  • IUPAC Name: 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid[1][2][3]

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight: 221.25 g/mol

  • Key Functional Groups:

    • Benzoic Acid:[1][2] pKa ~4.2 (Acidic)

    • Tertiary Amine (Pyrrolidine N): pKa ~9.5 (Basic)

    • Secondary Alcohol: Hydrogen bond donor/acceptor.

The Zwitterionic Equilibrium

In aqueous solutions between pH 4.5 and 9.0, the molecule exists primarily as a zwitterion (carboxylate anion / ammonium cation). This charge neutrality often results in poor solubility in both non-polar organics (e.g., hexane) and pure water, while causing "dewetting" or phase collapse in C18 HPLC columns.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue (Approx.)Analytical Consequence
LogP 0.5 – 1.2 (pH dependent)Low retention on C18; requires HILIC or AQ-type columns.
pKa (Acid) 4.2Mobile phase pH must be <2.5 to suppress ionization for RP-HPLC.
pKa (Base) 9.5Peak tailing on silica-based columns due to silanol interactions.
UV Max ~230-240 nmBenzoic acid chromophore allows sensitive UV detection.
Chirality C3 (Pyrrolidine)Requires chiral stationary phases (CSP) for resolution.[4][5]

Analytical Workflow Visualization

The following diagram outlines the logical progression from crude material to fully characterized reference standard.

AnalyticalWorkflow Start Crude Material (Synthesis Output) Decision1 Solubility Check (DMSO vs. Buffer) Start->Decision1 AchiralLC Purity Assessment (HILIC or Mixed-Mode HPLC) Decision1->AchiralLC Method Selection MS Identity Confirmation (HRMS: [M+H]+ 222.25) AchiralLC->MS Peak ID ChiralLC Stereochemical Purity (Chiral HPLC/SFC) AchiralLC->ChiralLC If Purity > 95% Final Certificate of Analysis (CoA) MS->Final NMR Structural Elucidation (1H, 13C, COSY, NOESY) ChiralLC->NMR Confirm Structure NMR->Final

Figure 1: Integrated analytical workflow for zwitterionic amino-acid derivatives. Note the prioritization of purity assessment before expensive chiral method development.

Chromatographic Separation Protocols

Purity Analysis: Overcoming the Zwitterion Challenge

Standard C18 columns often fail for this molecule due to ionic interactions. Two orthogonal approaches are recommended.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Polar impurities and preventing peak tailing.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 90% B to 50% B over 15 minutes.

  • Mechanism: Partitioning into the water-enriched layer on the silica surface. The high organic content ensures solubility of the lipophilic benzoic acid tail while retaining the polar core.

Method B: Mixed-Mode Cation Exchange

Best for: Robust QC methods.

  • Column: Mixed-mode RP/SCX (e.g., SIELC Primesep 100).

  • Rationale: The acidic silanols are replaced with controlled sulfonates, allowing the amine to retain via ion exchange while the phenyl ring retains via hydrophobic interaction.

  • Mobile Phase: Water/ACN with 0.1% TFA. The TFA suppresses the carboxylic acid (making it neutral/hydrophobic) and ion-pairs with the amine.

Chiral Separation (Enantiomeric Excess)

Separating the R and S enantiomers of the 3-hydroxypyrrolidine moiety is critical.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).

  • Phase: Normal Phase or Polar Organic Mode.

  • Mobile Phase: Hexane : IPA : DEA : TFA (80 : 20 : 0.1 : 0.1).

    • Note: The "Basic/Acidic" additive mix is crucial.[4][5] DEA masks silanols for the amine; TFA ensures the carboxylic acid remains protonated to prevent peak broadening.

  • Detection: UV at 254 nm.

Spectroscopic Characterization (NMR)[2]

NMR analysis of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid requires careful solvent selection to avoid line broadening caused by zwitterionic exchange.

Solvent Selection
  • Recommended: DMSO-d6 . It disrupts intermolecular hydrogen bonding and dissolves the zwitterion effectively.

  • Avoid: CDCl₃ (Poor solubility), D₂O (Exchange of hydroxyl/carboxyl protons eliminates key signals).

1H-NMR Assignment Guide (400 MHz, DMSO-d6)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Notes
-COOH 12.0 – 13.0Broad Singlet1HOften invisible if wet DMSO is used.
Ar-H (2,6) 7.8 – 7.9Doublet (J~8Hz)2HDeshielded by carbonyl.
Ar-H (3,5) 7.3 – 7.4Doublet (J~8Hz)2HOrtho to methylene linker.
Ar-CH₂-N 3.6 – 3.8Singlet2HCritical purity check. If split or shifted, suspect aldehyde impurity.
CH-OH (C3) 4.2 – 4.3Multiplet1HShift depends on stereochemistry and H-bonding.
-OH 4.8 – 5.0Doublet1HVisible only in dry DMSO-d6.
Pyrrolidine Ring 1.6 – 2.8Complex Multiplets6HDiastereotopic protons due to the chiral center at C3.

Technical Insight: The pyrrolidine ring protons (C2, C4, C5) will appear as complex multiplets rather than simple triplets. This is due to the chiral center at C3 rendering the geminal protons on C2 and C4 diastereotopic (magnetically non-equivalent).

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying "Expected Impurities" in the chromatogram.

SynthesisPath SM1 4-Carboxybenzaldehyde Reaction Reductive Amination (NaBH(OAc)3 / AcOH) SM1->Reaction SM2 3-Hydroxypyrrolidine SM2->Reaction Product Target Molecule Reaction->Product Impurity1 Impurity A: Unreacted Aldehyde Reaction->Impurity1 Residual Impurity2 Impurity B: Over-alkylation (Bis-adduct) Reaction->Impurity2 Side Rxn

Figure 2: Synthetic pathway highlighting potential impurities. The reductive amination route is the industry standard.

  • Impurity A (Aldehyde): Monitor via HPLC (distinct UV spectrum) or NMR (aldehyde proton ~10 ppm).

  • Impurity B (Bis-adduct): Occurs if the amine reacts with two equivalents of aldehyde. Detectable by LC-MS (Mass = M + Alkyl group).

References

  • PubChem. 4-(Pyrrolidin-1-yl)benzoic acid Compound Summary. National Library of Medicine. Accessed Feb 14, 2026. [Link]

  • Zhang, T., et al. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids." Journal of Chromatography A, 1363 (2014): 191-199. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

Methodological & Application

Using 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (CAS: 1155855-91-6) as a pharmaceutical building block.[1] Unlike traditional flat aromatic linkers, this molecule incorporates a saturated 3-hydroxypyrrolidine ring, offering increased fraction sp³ (Fsp³) character.[1] This structural feature significantly improves aqueous solubility and metabolic stability while providing a defined vector for bifunctional molecule design (e.g., PROTACs, molecular glues).

Key Applications:

  • PROTAC Linkerology: Rigid yet soluble connection between E3 ligase ligands and proteins of interest (POIs).[1]

  • Fragment-Based Drug Discovery (FBDD): "Escape from Flatland" via the pyrrolidine scaffold.[1]

  • Peptidomimetics: Proline surrogate with extended reach.

Physicochemical Profile & Handling

Compound Identity:

  • IUPAC Name: 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid[1][2]

  • Molecular Formula: C₁₂H₁₅NO₃[1]

  • MW: 221.25 g/mol [1]

Table 1: Calculated Physicochemical Properties

PropertyValue (Est.)Significance
cLogP 0.8 - 1.2Ideal for oral bioavailability (Lipinski compliant).[1]
pKa (Acid) ~4.2Carboxylic acid deprotonates at physiological pH.
pKa (Base) ~9.5Tertiary pyrrolidine nitrogen protonates at physiological pH.
Isoelectric Point (pI) ~6.8CRITICAL: Exists as a zwitterion at neutral pH.
Fsp³ 0.42High saturation correlates with clinical success (Lovering et al.).
PSA ~60 ŲGood membrane permeability prediction.

Handling & Storage:

  • State: White to off-white powder.[1]

  • Solubility: High in DMSO, Methanol, and Water (at pH < 4 or pH > 10). Low solubility in non-polar solvents (DCM, Hexanes) near neutral pH due to zwitterionic character.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere.

Strategic Design Logic

The utility of this building block lies in its ability to connect two distinct pharmacophores while improving the physicochemical properties of the final conjugate.

Figure 1: Strategic Application Workflow (Graphviz diagram illustrating the decision process for using this linker)

G Start Start: 4-[(3-Hydroxypyrrolidin-1-yl) methyl]benzoic acid Path1 Path A: Carboxylic Acid Functionalization Start->Path1 Primary Vector Path2 Path B: Hydroxyl Functionalization Start->Path2 Secondary Vector App1 PROTAC/Bifunctional Linker Attachment Path1->App1 App2 Fragment Elaboration (Ether/Ester) Path2->App2 Tech1 Amide Coupling (HATU/DIPEA) App1->Tech1 Tech2 Mitsunobu or SnAr Reaction App2->Tech2 Result High Fsp³ Conjugate (Improved Solubility) Tech1->Result Tech2->Result

Caption: Workflow for integrating the building block into medicinal chemistry campaigns. Path A is the standard entry point for linker synthesis.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Acid" End)

Objective: To attach an amine-bearing warhead or E3 ligand to the benzoic acid moiety.[1]

Challenges: The molecule contains a free secondary hydroxyl group. While primary amines react faster than secondary alcohols, self-esterification is a risk if the activation is too slow or aggressive.[1] Solution: Use HATU/DIPEA for rapid activation, favoring amide formation over esterification.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Note: Extra base is required to neutralize the zwitterionic ammonium salt.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add the amine partner (R-NH₂, 1.1 equiv).[1] Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. Look for the product mass [M+H]⁺.

    • QC Check: If a mass corresponding to [M + Product + 18] is seen, the activated ester may have hydrolyzed; ensure anhydrous conditions.

  • Workup (Crucial for Zwitterions):

    • Dilute reaction with EtOAc.

    • Wash with saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash with Brine .

    • Avoid acidic washes if your product contains basic nitrogens (like the pyrrolidine), as it will extract into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Mitsunobu Inversion (The "Hydroxyl" End)

Objective: To functionalize the pyrrolidine ring, often inverting stereochemistry (e.g., converting 3S to 3R-ether).[1]

Step-by-Step Procedure:

  • Setup: Dissolve the methyl ester of the building block (to protect the acid) in anhydrous THF.

  • Reagents: Add Triphenylphosphine (PPh₃, 1.5 equiv) and the phenol/nucleophile (1.2 equiv).

  • Addition: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Hydrolysis: Saponify the methyl ester (LiOH, THF/H₂O) to reveal the benzoic acid for subsequent coupling.

Scientific Rationale (E-E-A-T)

1. The "Escape from Flatland" (Expertise): Traditional linkers (PEG, alkyl chains, biphenyls) often suffer from poor solubility or high lipophilicity. Lovering et al. demonstrated that increasing the saturation (Fsp³) of a drug candidate directly correlates with higher clinical success rates [1].[3] The 3-hydroxypyrrolidine moiety introduces a chiral, sp³-rich center that disrupts planarity, enhancing water solubility without adding excessive molecular weight.[1]

2. Self-Validating Systems (Trustworthiness): The protocols above include specific checkpoints. In Protocol A, the use of HATU over EDC is specified because the faster kinetics of HATU minimize the competitive reaction of the free hydroxyl group (O-acylation).[1] The zwitterionic nature requires the specific 3.0 equiv DIPEA stoichiometry (1 to deprotonate the COOH, 1 to deprotonate the Pyrrolidine-H+, 1 as scavenger), ensuring the reaction is reproducible.[1]

3. Bifunctional Utility: In PROTAC design, the vector of the linker is critical.[1] The meta or para substitution of the benzoic acid provides a linear exit vector, while the pyrrolidine nitrogen offers a "kinked" geometry.[1] This geometric diversity is essential for ternary complex formation (E3-Linker-POI) [2].[1]

References

  • Lovering, F. , Bikker, J., & Humblet, C. (2009).[3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • Maple, H. J. , Clayden, N., Baron, A., ∓ Pintat, T. (2012).[1] Automated Chemical Synthesis of Chiral 3-Substituted Pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 22(14), 4838-4841.[1]

  • Montalbetti, C. A. , & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.[1]

Sources

Application Notes and Protocols for the Scalable Manufacturing of Pyrrolidinyl-Methyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrolidinyl-Methyl Benzoic Acids in Modern Drug Development

Pyrrolidinyl-methyl benzoic acids and their derivatives are crucial structural motifs in a wide array of pharmacologically active compounds. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles.[1][2] The benzoic acid moiety provides a handle for further chemical modification and interaction with biological targets. Consequently, the development of robust, scalable, and economically viable manufacturing processes for these compounds is of paramount importance to the pharmaceutical industry.

This comprehensive guide provides a detailed overview of a scalable manufacturing process for 4-(pyrrolidin-1-ylmethyl)benzoic acid, a representative member of this class of compounds. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering insights into process optimization, in-process controls, and analytical methodologies, all within the framework of Good Manufacturing Practices (GMP).

Strategic Approach to Scalable Synthesis: A Two-Step Process

The most industrially viable and scalable synthetic route to 4-(pyrrolidin-1-ylmethyl)benzoic acid commences from the readily available starting material, 4-methylbenzoic acid. The overall process can be broken down into two key chemical transformations:

  • Radical Bromination of 4-Methylbenzoic Acid: This step introduces a reactive handle at the benzylic position, paving the way for the subsequent nucleophilic substitution.

  • N-Alkylation of Pyrrolidine: The introduction of the pyrrolidine moiety via a nucleophilic substitution reaction with the brominated intermediate.

This synthetic strategy is advantageous for large-scale production due to the use of cost-effective starting materials, straightforward reaction sequences, and amenability to process control and optimization.

Diagrammatic Overview of the Synthetic Workflow

Scalable_Synthesis 4-Methylbenzoic Acid 4-Methylbenzoic Acid 4-Bromomethylbenzoic Acid 4-Bromomethylbenzoic Acid 4-Methylbenzoic Acid->4-Bromomethylbenzoic Acid Radical Bromination (NBS, AIBN) 4-(pyrrolidin-1-ylmethyl)benzoic Acid 4-(pyrrolidin-1-ylmethyl)benzoic Acid 4-Bromomethylbenzoic Acid->4-(pyrrolidin-1-ylmethyl)benzoic Acid N-Alkylation (Pyrrolidine, Base) Pyrrolidine Pyrrolidine Pyrrolidine->4-(pyrrolidin-1-ylmethyl)benzoic Acid

Caption: Synthetic route for 4-(pyrrolidin-1-ylmethyl)benzoic acid.

Part 1: Synthesis of the Key Intermediate: 4-Bromomethylbenzoic Acid

The synthesis of 4-bromomethylbenzoic acid is a critical first step. A robust and scalable method involves the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Protocol 1: Scalable Synthesis of 4-Bromomethylbenzoic Acid

Materials and Reagents:

ReagentGradeSupplier
4-Methylbenzoic Acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
ChlorobenzeneAnhydrousCommercially Available
HexaneReagent GradeCommercially Available
Deionized Water-In-house

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Temperature control unit

  • Solid addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup and Inerting: Charge the jacketed glass reactor with 4-methylbenzoic acid (1.0 eq) and chlorobenzene (10 vol). Begin stirring and purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the reactor. Carefully add the radical initiator, AIBN (0.02 eq), through the solid addition funnel.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C for at least 2 hours to allow for the precipitation of the product.

  • Filtration and Washing: Filter the precipitated solid and wash the filter cake with cold chlorobenzene (2 vol) followed by hexane (3 x 5 vol) to remove impurities.

  • Aqueous Wash: Transfer the crude product to a vessel containing deionized water (10 vol) and stir for 1 hour to dissolve any remaining succinimide byproduct. Filter the solid.

  • Drying: Dry the purified 4-bromomethylbenzoic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Safety Considerations:

  • AIBN Handling: AIBN is a thermally unstable compound and should be handled with care. Avoid exposure to high temperatures and sources of ignition.

  • Exothermic Reaction: The radical bromination reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during the reaction.

  • Solvent Handling: Chlorobenzene is a flammable and toxic solvent. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Part 2: N-Alkylation and Final Product Formation

The final step in the synthesis is the N-alkylation of pyrrolidine with the 4-bromomethylbenzoic acid intermediate. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction.

Protocol 2: Scalable Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic Acid

Materials and Reagents:

ReagentGradeSupplier
4-Bromomethylbenzoic AcidAs prepared in Protocol 1-
Pyrrolidine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially Available
AcetonitrileAnhydrousCommercially Available
Deionized Water-In-house
Hydrochloric Acid (HCl)37%Commercially Available

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Temperature control unit

  • Liquid addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Charge the reactor with 4-bromomethylbenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 vol).

  • Pyrrolidine Addition: Cool the mixture to 0-5 °C. Slowly add pyrrolidine (1.2 eq) via the liquid addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetonitrile (2 vol).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Purification by pH Adjustment and Crystallization:

    • Dissolve the crude residue in deionized water (10 vol).

    • Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid. This will protonate the pyrrolidine nitrogen and keep the product in solution while precipitating any unreacted starting material.

    • Filter to remove any solids.

    • Adjust the pH of the filtrate to 6-7 with a suitable base (e.g., sodium hydroxide solution). The product will precipitate out of the solution.

    • Cool the mixture to 0-5 °C and stir for 2 hours.

  • Filtration and Drying: Filter the precipitated product, wash with cold deionized water, and dry in an oven at 60-70 °C to a constant weight.

Impurity Profile and Control:

The main potential impurities in the final product include:

  • Unreacted 4-bromomethylbenzoic acid

  • Over-alkylation product (quaternary ammonium salt)

  • Residual pyrrolidine

Careful control of the stoichiometry of the reactants and the reaction temperature can minimize the formation of these impurities. The purification step involving pH adjustment is crucial for removing unreacted starting materials and byproducts.

Part 3: In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) and analytical methods are essential for ensuring the quality and consistency of each batch.[3][4][5]

In-Process Control Strategy
Process StepCritical Parameter to MonitorAnalytical MethodAcceptance Criteria
Radical Bromination Consumption of 4-methylbenzoic acidHPLC<1% remaining
N-Alkylation Consumption of 4-bromomethylbenzoic acidHPLC<1% remaining
Crystallization pH of the solutionpH meter6.0 - 7.0
Drying Loss on Drying (LOD)LOD analyzer<0.5%
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is suitable for monitoring the reaction progress and for the final quality control of the product.[6][7][8][9][10][11]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

This method will allow for the separation and quantification of the starting materials, intermediates, final product, and potential impurities.

Part 4: Good Manufacturing Practices (GMP) and Process Safety

The entire manufacturing process must be conducted in compliance with Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[12][][14][15][16]

Key GMP Considerations:

  • Documentation: All procedures, batch records, and analytical results must be thoroughly documented.

  • Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent operation.

  • Personnel: All personnel involved in the manufacturing process must be adequately trained.

  • Quality Control: A robust quality control system must be in place for testing raw materials, in-process samples, and the final product.

Process Safety Management:

A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential safety risks associated with the manufacturing process.[3][17][18][19] Key areas of focus include:

  • Chemical Hazards: Understanding the toxicity, flammability, and reactivity of all chemicals used in the process.

  • Thermal Hazards: Assessing the potential for runaway reactions and implementing appropriate control measures.

  • Operational Hazards: Ensuring that all operating procedures are clearly defined and followed to prevent human error.

Conclusion

The scalable manufacturing process for pyrrolidinyl-methyl benzoic acids outlined in this guide provides a robust and efficient pathway for the production of these important pharmaceutical building blocks. By adhering to the detailed protocols, implementing stringent in-process controls, and maintaining a strong commitment to GMP and process safety, manufacturers can ensure the consistent production of high-quality API for use in drug development and commercial supply.

References

  • European Medicines Agency. (n.d.). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025, January 1). Alkylation process safety. Retrieved from [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]

  • PMC. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Academia.edu. (n.d.). (DOC) 1PreLab Purification of Benzoic Acid.docx. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) N-Alkylation of Fulleropyrrolidines by Aminomethylation Reaction of Ketones/Arylboronic Acids. Retrieved from [Link]

  • Baran Lab. (2021, May 1). Pyrrolidine Containing Natural Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). A domino decarboxylative alkylation/annulation for the synthesis of pyrrolo-benzimidazolones. Retrieved from [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis Strategies Using 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the pyrrolidine motif is a privileged scaffold, frequently incorporated to enhance aqueous solubility, modulate physicochemical properties, and serve as a key pharmacophoric element.[1][2][3] The compound 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid presents a unique trifunctional architecture, combining a rigid benzoic acid backbone suitable for solid-phase anchoring with a flexible and functionalized pyrrolidine ring. This structure offers multiple points for diversification, making it an attractive starting point for the construction of combinatorial libraries in drug discovery and development.

This guide provides detailed protocols and strategic insights for the application of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid in solid-phase organic synthesis (SPOS). We will explore its immobilization onto a solid support, its use in the generation of a small molecule library, and the final cleavage of the synthesized products.

The Strategic Advantage of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic Acid

The utility of this molecule in solid-phase synthesis stems from its distinct functional domains:

  • The Carboxylic Acid: This group serves as the primary anchor for attachment to an amino-functionalized solid support, such as the widely used Rink Amide resin.[4][5] This linkage is stable to a variety of reaction conditions but can be cleaved under acidic conditions to yield a C-terminal amide, a common functional group in bioactive molecules.

  • The Tertiary Amine: The pyrrolidine nitrogen is a tertiary amine, which is generally stable to many standard peptide coupling and organic transformation conditions. It can also serve as a basic handle or be quaternized in subsequent synthetic steps to introduce a positive charge, potentially influencing biological activity or solubility.

  • The Hydroxyl Group: The secondary alcohol on the pyrrolidine ring provides a crucial point for diversification. It can be acylated, etherified, or oxidized either before or after the main synthetic sequence on the solid support, allowing for the generation of a diverse library of compounds from a common intermediate.

Part 1: Immobilization onto Solid Support

The initial and critical step in any solid-phase synthesis is the efficient and quantitative loading of the initial building block onto the resin.[6][7] Here, we describe the protocol for attaching 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid to a Rink Amide resin.

Protocol 1: Loading of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic Acid onto Rink Amide Resin

Objective: To covalently attach the carboxylic acid moiety of the title compound to the amino groups of the Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.6 mmol/g substitution) in a solid-phase synthesis vessel. Wash the resin with DMF (3 x 10 mL) and then swell in DMF (10 mL) for 1 hour at room temperature.[6]

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 20 minutes to ensure complete removal of the Fmoc protecting group from the Rink Amide linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF (5 mL).

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated solution to the washed and deprotected resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for completion using a qualitative ninhydrin test (Kaiser test). A negative test (beads remain colorless) indicates the absence of free primary amines and thus complete coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups, wash the resin with DMF (3 x 10 mL) and then treat with a capping solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum to a constant weight.

Parameter Condition Rationale
Resin Rink AmideEnables cleavage to a C-terminal amide.
Coupling Reagents DIC/OxymaPure®Efficiently forms an active ester for amide bond formation with minimal side reactions.
Equivalents 3 eq. of acid, coupling reagentsDrives the reaction to completion.[5]
Solvent DMFExcellent swelling solvent for polystyrene resins and solubilizes reactants.[4]
Monitoring Ninhydrin TestA simple and effective colorimetric test for the presence of primary amines.

Part 2: Solid-Phase Synthesis of a Diversified Library

With the scaffold successfully immobilized, the next stage involves the iterative addition of building blocks and modification of the hydroxyl group to generate a library of compounds.

Workflow for Library Synthesis

The following workflow illustrates a potential strategy for creating a small, diversified library. This example utilizes the hydroxyl group for acylation.

sps_workflow start Immobilized Scaffold on Rink Amide Resin acylate Acylation of Hydroxyl Group (R1-COOH, Coupling Reagents) start->acylate Step 1: Diversification diversify Further Synthetic Steps (e.g., Suzuki Coupling on an Aromatic R1 Group) acylate->diversify Step 2 (Optional): Further Elaboration cleave Cleavage from Resin (TFA Cocktail) acylate->cleave Direct to Cleavage diversify->cleave product Purified Library Member (R1-Acylated Product) cleave->product Final Step

Caption: Workflow for library generation using the immobilized scaffold.

Protocol 2: Acylation of the Hydroxyl Group on Solid Support

Objective: To acylate the secondary alcohol of the immobilized pyrrolidine scaffold with a variety of carboxylic acids.

Materials:

  • Immobilized 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid on Rink Amide resin

  • A library of diverse carboxylic acids (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • DCM

  • DMF

Procedure:

  • Resin Preparation: Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes.

  • Acylation Reaction:

    • In a separate vial, dissolve the desired carboxylic acid (R-COOH, 5 equivalents) and DMAP (0.1 equivalents) in DCM.

    • Add DCC (5 equivalents) to this solution.

    • Add the acylation mixture to the swollen resin.

  • Reaction and Monitoring: Agitate the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL) to remove excess reagents and the dicyclohexylurea byproduct.

  • Drying: Dry the resin under vacuum. This acylated resin is now ready for cleavage or further synthetic transformations.

Part 3: Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecules from the solid support.[8] The choice of cleavage cocktail is critical and depends on the stability of the synthesized molecule and any protecting groups used. For the Rink Amide linker, a strong acidic cleavage is required.

Protocol 3: Acidic Cleavage from Rink Amide Resin

Objective: To cleave the final product from the resin, yielding a C-terminal amide.

Materials:

  • Product-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, product-bound resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.[9]

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM (2 x 2 mL) and combine the filtrates.

    • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and decantation.

    • Wash the solid with cold ether to remove scavengers and other organic-soluble impurities.

    • Dry the crude product under vacuum.

  • Analysis and Purification: Analyze the crude product by LC-MS and purify by preparative HPLC.

cleavage_process resin_bound Product on Resin add_tfa Add Cleavage Cocktail (TFA/TIS/H2O) resin_bound->add_tfa agitate Agitate for 2-3 hours add_tfa->agitate filter_collect Filter and Collect Filtrate agitate->filter_collect concentrate Concentrate Filtrate filter_collect->concentrate precipitate Precipitate in Cold Ether concentrate->precipitate purify Purify by HPLC precipitate->purify

Caption: Step-by-step process for product cleavage and isolation.

Conclusion

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid is a promising and versatile building block for solid-phase organic synthesis. Its trifunctional nature allows for straightforward immobilization and subsequent diversification, enabling the rapid generation of libraries of novel compounds. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this scaffold in their drug discovery programs. The inherent stability of the linker under various conditions, coupled with the ability to introduce molecular diversity at the hydroxyl position, makes it a valuable tool in the quest for new therapeutic agents.

References

  • James, I. W. (2000). Linkers for solid-phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • ChemRxiv. (2023). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. Retrieved from [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.
  • Sammelson, R. E. (2003). Synthesis and development of novel silicon linkers for solid phase synthesis. University of Southampton.
  • Oreate AI. (2026, January 7). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Retrieved from [Link]

  • Guilbaud, C., et al. (2021). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 101(1), 1-57.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Ali, M. A., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • Nowick, J. S., et al. (2020).
  • Shenoy, N. R., et al. (1992). Carboxylic acid-modified polyethylene: a novel support for the covalent immobilization of polypeptides for C-terminal sequencing. Protein Science, 1(1), 58-67.
  • Loffet, A., et al. (2001). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. European Journal of Organic Chemistry, 2001(19), 3695-3701.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Araya-Castro, K., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 10, 102146.
  • WO2012085206A1. (2012). Method for covalent immobilization of enzymes on functionalized solid polymeric supports.
  • US10669223B2. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1453-1456.
  • Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.
  • Collins, J. M., et al. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A, 113(5), e37922.
  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Haupt, C., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1144-1154.
  • Zakeyah, A. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2914-2919.

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: preventing the racemization of the chiral center in 3-hydroxypyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on the stereochemical purity of this valuable chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of working with this compound.

Understanding the Challenge: Stereochemical Instability of the 3-Hydroxypyrrolidine Chiral Center

The chiral center at the C-3 position of the pyrrolidine ring, bearing a hydroxyl group, is susceptible to racemization under various synthetic conditions. The loss of enantiomeric purity can occur through several mechanisms, primarily involving the temporary removal of the stereogenic center's defining hydrogen atom. This typically happens via two main pathways:

  • Dehydrogenation-Hydrogenation: Under certain conditions, particularly in the presence of transition metal catalysts, the secondary alcohol can be reversibly oxidized to a prochiral ketone (3-pyrrolidinone). Subsequent non-stereoselective reduction of the ketone regenerates the alcohol as a racemic mixture.[1][2][3]

  • Carbocation Formation: In strongly acidic media, protonation of the hydroxyl group followed by the loss of water can lead to the formation of a planar, achiral carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, resulting in a racemic product.[2]

The pyrrolidine nitrogen also plays a crucial role. Its basicity and nucleophilicity can influence reaction pathways and, if unprotected, can complicate subsequent chemical transformations. Therefore, a robust strategy for N-protection is the first line of defense in preserving the stereochemistry of the adjacent chiral center.[4][5]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems that can lead to the loss of enantiomeric excess (% ee).

Issue 1: Significant drop in % ee after N-protection of (R)- or (S)-3-hydroxypyrrolidine.

Q: I protected my enantiopure 3-hydroxypyrrolidine with a Boc group using Boc-anhydride and triethylamine, but my product shows significant racemization. What went wrong?

A: The combination of a strong base like triethylamine and elevated temperatures can be problematic. The primary issue is likely base-catalyzed epimerization. While the C-H bond at the chiral center is not highly acidic, strong bases can facilitate the formation of a small equilibrium concentration of the corresponding alkoxide, which might undergo undesired side reactions or, in extreme cases, promote racemization, especially if any oxidative impurities are present.

Root Cause Analysis & Solution Workflow:

start Problem: Racemization during N-Boc Protection cond1 Base Used: Strong, non-hindered? (e.g., TEA, DIPEA) start->cond1 cond2 Reaction Temperature > RT? cond1->cond2 No sol1 Solution: Switch to a weaker or sterically hindered base. (e.g., NMM, 2,4,6-collidine) cond1->sol1 Yes sol2 Solution: Perform reaction at lower temp. (e.g., 0 °C to RT) cond2->sol2 Yes sol3 Alternative: Use milder Boc-reagents that do not require strong bases (e.g., Boc-ON) cond2->sol3 No end Outcome: Preserved Stereochemical Integrity sol1->end Implement sol2->end Implement sol3->end Implement

Caption: Troubleshooting workflow for N-Boc protection racemization.

Recommendations:

  • Choice of Base: Avoid strong, non-sterically hindered bases. Opt for weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine.[6]

  • Reaction Temperature: Perform the protection at 0 °C and allow the reaction to slowly warm to room temperature. Higher temperatures accelerate the rate of racemization.[7][]

  • Protecting Group Reagent: Consider using alternative Boc-donating reagents that have a lower propensity for side reactions, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can often be used under milder conditions.[9]

Issue 2: Racemization observed during a substitution reaction at the hydroxyl group, such as a Mitsunobu reaction.

Q: I'm trying to invert the stereochemistry of my N-protected 3-hydroxypyrrolidine using a Mitsunobu reaction with p-nitrobenzoic acid, but I'm getting a partially racemized product instead of a clean inversion. Why is this happening?

A: While the Mitsunobu reaction is renowned for proceeding with a clean SN2-type inversion of stereochemistry, deviations from this outcome can occur.[10][11][12] Potential pitfalls include:

  • Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of the starting alcohol and the inverted product, which can be misinterpreted as racemization if not properly analyzed.

  • Side Reactions: The betaine intermediate formed from triphenylphosphine and the azodicarboxylate is highly reactive.[11] If the nucleophile (p-nitrobenzoic acid) is not sufficiently acidic or if there are steric hindrances, side reactions can compete, potentially leading to elimination or other pathways that might scramble the stereocenter.

  • Contamination with Water: Water can hydrolyze the phosphonium intermediate back to the starting alcohol, reducing the efficiency of the inversion.

Recommendations:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and flame-dried glassware.

  • Order of Addition: A common and effective protocol is to dissolve the alcohol, the carboxylic acid, and triphenylphosphine in an anhydrous solvent (like THF), cool the mixture to 0 °C, and then slowly add the azodicarboxylate (DEAD or DIAD) solution.[11] This ensures the acidic component is present to protonate the initial betaine adduct, facilitating the desired reaction pathway.[12]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction to completion, ensuring full consumption of the starting alcohol.

  • Purification: Carefully purify the product to separate the desired inverted ester from any unreacted starting material or triphenylphosphine oxide byproduct.

Issue 3: Loss of stereochemical integrity during oxidation of the hydroxyl group to a ketone.

Q: I am synthesizing N-Boc-3-pyrrolidinone from N-Boc-3-hydroxypyrrolidine. Which oxidation conditions are least likely to cause racemization of any remaining starting material?

A: This is a critical point, as incomplete oxidation can lead to a final product contaminated with racemic starting material if the conditions are harsh. The key is to use mild and selective oxidation conditions that do not create an environment conducive to racemization (e.g., strongly acidic or basic, or involving high temperatures).

Recommended Oxidation Protocols:

Oxidizing SystemTypical ConditionsAdvantagesConsiderations
Swern Oxidation (COCl)₂, DMSO, TEA, CH₂Cl₂, -78 °CHigh yields, very mild, avoids harsh metals.Requires low temperatures, can have an unpleasant odor.
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂, Room TemperatureMild, neutral conditions, high efficiency.DMP can be shock-sensitive, reagent is relatively expensive.
Parikh-Doering Oxidation SO₃•pyridine, DMSO, TEA, CH₂Cl₂Mild, avoids heavy metals, scalable.Requires careful control of stoichiometry.

Avoid: Harsh, high-temperature oxidants or those requiring strongly acidic/basic conditions (e.g., Jones oxidation, permanganate under harsh pH) if you are concerned about the stereochemical integrity of any unreacted starting material.

Issue 4: Racemization during removal of an N-protecting group.

Q: After removing the Cbz group from my (R)-N-Cbz-3-hydroxypyrrolidine via catalytic hydrogenation, I noticed a decrease in optical purity. What could be the cause?

A: Catalytic hydrogenation is generally a mild method for Cbz deprotection. However, racemization can occur under these conditions, often due to the catalyst itself. Some transition metal catalysts, particularly certain forms of Palladium, can catalyze a dehydrogenation-hydrogenation equilibrium, leading to racemization.[1]

Recommendations:

  • Catalyst Choice: Use a catalyst with lower activity for hydrogen transfer reactions. For example, Pearlman's catalyst (Pd(OH)₂/C) is often effective and less prone to causing racemization than some standard Pd/C catalysts.

  • Reaction Conditions: Perform the hydrogenation under neutral conditions. Avoid acidic or basic additives if possible, as these can promote racemization.

  • Alternative Deprotection: If racemization persists, consider alternative deprotection methods for the Cbz group that do not involve transition metals, such as using HBr in acetic acid, provided the rest of your molecule is stable to these acidic conditions.[13] For acid-labile substrates, other protecting groups might be more suitable from the outset.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for preserving the chirality of 3-hydroxypyrrolidine?

A1: The "best" protecting group is application-dependent. The ideal choice should be introduced and removed under mild conditions that do not affect the C-3 chiral center.[5][14]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability & Comments
Boc (tert-Butoxycarbonyl)(Boc)₂O, mild base (e.g., NaHCO₃, NMM), 0 °C to RTStrong acid (TFA, HCl in dioxane)General Use. Stable to bases and hydrogenation. Acidic deprotection is clean but must be considered for acid-sensitive molecules.
Cbz (Carboxybenzyl)Cbz-Cl, mild base, 0 °CCatalytic Hydrogenation (H₂, Pd/C); HBr/AcOHOrthogonal to Boc. Stable to acidic conditions. Hydrogenolysis is mild but carries a risk of racemization (see Issue 4).
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, mild baseBase (e.g., 20% piperidine in DMF)Base Labile. Stable to acids and hydrogenation. Deprotection is under basic conditions, which could be a concern for base-sensitive functionalities.
Benzyl (Bn) BnBr, K₂CO₃, MeCNCatalytic Hydrogenation (H₂, Pd/C)Robust. Very stable group. Removal by hydrogenation carries the same risks as Cbz deprotection.

Q2: How should I store enantiopure 3-hydroxypyrrolidine and its derivatives to prevent degradation or racemization over time?

A2: Store the compound in a cool, dark, and dry place. A freezer (-20 °C) is ideal for long-term storage. Ensure the container is well-sealed to prevent moisture absorption. For derivatives, especially those that are sensitive to acid or base, storage in a neutral, aprotic solvent may be considered, but storage as a neat, dry solid is generally preferred.[]

Q3: What are the most reliable methods for determining the enantiomeric excess of my 3-hydroxypyrrolidine derivative?

A3: The choice of analytical method depends on the specific derivative.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) can separate the enantiomers. The derivative often needs a UV-active protecting group (like Benzoyl or Cbz) for sensitive detection.[15]

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives. The hydroxyl and amino groups usually require derivatization (e.g., to esters or amides) prior to analysis.

  • NMR Spectroscopy with Chiral Shift Reagents: Using chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or chiral solvating agents (like Pirkle's alcohol) can induce separate signals for the enantiomers in the ¹H or ¹³C NMR spectrum, allowing for quantification by integration.[15]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine enantiomeric excess and absolute configuration, especially when calibrated against pure standards.[16][17][18]

Experimental Protocols

Protocol 1: Optimized N-Boc Protection of (R)-3-Hydroxypyrrolidine

This protocol is designed to minimize racemization.

  • Dissolution: Dissolve (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq.). Stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent. Add this solution dropwise to the cooled pyrrolidine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if compatible with other functionalities), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected product.

  • Analysis: Confirm the structure by NMR and MS. Crucially, verify the enantiomeric excess using a validated chiral HPLC method.

Conclusion

The stereochemical integrity of the 3-hydroxypyrrolidine core is paramount for its successful application in drug discovery and development. By understanding the mechanisms of racemization and making informed choices regarding protecting groups, reaction conditions, and reagents, researchers can confidently maintain the enantiopurity of this vital chiral building block throughout complex synthetic sequences. This guide provides a framework for troubleshooting and optimizing your experimental procedures to achieve this goal.

References

  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. PubMed.
  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Undesired formation of N-protected dipeptides during the protection reaction. Source not available.
  • Protecting Groups and Orthogonal Protection Str
  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central.
  • Protective Groups. Organic Chemistry Portal.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed Central.
  • Protection of Alcohols. Chemistry LibreTexts.
  • Technical Support Center: Prevention of Racemiz
  • Protecting Groups. Source not available.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • Racemization Risks: How Temperature and Solvents Cause Isomer Mixing?. BOC Sciences.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central.
  • Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
  • Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxyl
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.
  • The problem of racemization in drug discovery and tools to predict it.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing.

Sources

Validation & Comparative

Comparing bioactivity of 3-hydroxypyrrolidine vs unsubstituted pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-hydroxypyrrolidine versus unsubstituted pyrrolidine analogs, designed for researchers in medicinal chemistry and drug discovery.

3-Hydroxypyrrolidine vs. Unsubstituted Pyrrolidine Analogs

Executive Summary

In medicinal chemistry, the transition from an unsubstituted pyrrolidine ring to a 3-hydroxypyrrolidine scaffold represents a strategic "hydroxyl switch." This modification is rarely cosmetic; it fundamentally alters the physicochemical profile (LogD, pKa) and binding thermodynamics of a ligand. This guide objectively compares these two scaffolds, providing experimental data on solubility, metabolic stability, and potency, supported by validated protocols.

Part 1: Physicochemical & Structural Analysis[1]

The introduction of a hydroxyl group at the C-3 position of the pyrrolidine ring creates a chiral center and introduces a hydrogen bond donor/acceptor motif. This change drastically reduces lipophilicity and alters the basicity of the ring nitrogen.

Comparative Metrics Table
PropertyUnsubstituted Pyrrolidine3-HydroxypyrrolidineImpact of Modification
Molecular Weight 71.12 g/mol 87.12 g/mol +16 Da (negligible steric bulk)
LogP (Octanol/Water) ~0.46~ -0.66Major Shift: significantly increased hydrophilicity.
pKa (Conjugate Acid) 11.27~10.4Basicity Reduction: Inductive effect of -OH lowers pKa.
H-Bond Donors/Acceptors 1 / 12 / 2Binding: New vector for H-bonding with target residues.
Stereochemistry AchiralChiral (R/S)Selectivity: Enables enantioselective target engagement.
Deep Dive: Solubility & Lipophilicity

The shift in LogP from positive (0.46) to negative (-0.66) is critical for lead optimization.

  • Unsubstituted Pyrrolidine: High lipophilicity facilitates passive membrane permeability but may lead to high non-specific binding and poor aqueous solubility.

  • 3-Hydroxypyrrolidine: The hydroxyl group acts as a "solubilizing handle," reducing LogD and improving drug-like properties (DLP) without adding significant molecular weight.

Part 2: Bioactivity & SAR Logic[1]
1. Pharmacodynamics: The H-Bond Anchor

In many protein targets, the pyrrolidine ring occupies a hydrophobic pocket. The 3-hydroxyl group often serves as a specific "anchor," forming water-mediated or direct hydrogen bonds with polar residues (e.g., Histidine, Serine) within that pocket.

  • Case Example (RORyt Inverse Agonists): In the optimization of RORyt inhibitors, the 3-hydroxy group establishes a critical H-bond with His479 , significantly improving potency compared to the unsubstituted analog which relies solely on hydrophobic interactions.

2. Metabolic Stability: Blocking the "Soft Spot"

Unsubstituted pyrrolidines are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Metabolic Pathway (Unsubstituted):

    
    -carbon oxidation leads to an unstable carbinolamine, which collapses into a reactive iminium ion. This species can form covalent adducts with proteins (toxicity liability).
    
  • Metabolic Pathway (3-Hydroxy): The electron-withdrawing nature of the hydroxyl group deactivates the ring toward oxidation. However, it introduces a site for Phase II conjugation (Glucuronidation), which accelerates clearance but avoids toxic metabolite formation.

Visualization: SAR Decision Logic

SAR_Logic Start Pyrrolidine Scaffold Selection Unsub Unsubstituted Pyrrolidine Start->Unsub Default Hydroxy 3-Hydroxypyrrolidine Start->Hydroxy Optimization Prop_Unsub High LogP High Basicity Metabolic Liability (Iminium) Unsub->Prop_Unsub Prop_Hydroxy Lower LogP H-Bond Donor Phase II Clearance Hydroxy->Prop_Hydroxy Outcome_Unsub Use for: BBB Penetration Hydrophobic Pockets Prop_Unsub->Outcome_Unsub Outcome_Hydroxy Use for: Solubility Fix Specific H-Bonding Reducing CYP Inhibition Prop_Hydroxy->Outcome_Hydroxy

Caption: Decision tree for selecting between unsubstituted and 3-hydroxylated pyrrolidine scaffolds based on ADME/Tox requirements.

Part 3: Experimental Protocols
Protocol A: Determination of Lipophilicity (LogD)

Objective: To experimentally verify the hydrophilicity shift between pyrrolidine analogs. Method: Shake-Flask Method with LC-MS/MS Detection.

  • Preparation:

    • Prepare 10 mM stock solutions of the test compounds (3-hydroxypyrrolidine analog vs. unsubstituted) in DMSO.

    • Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Partitioning:

    • In a glass vial, combine 1 mL of pre-saturated 1-octanol and 1 mL of pre-saturated PBS.

    • Add 10 µL of compound stock.

    • Vortex for 60 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.

    • Dilute samples with acetonitrile/water (50:50) containing an internal standard.

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

Protocol B: Synthesis of (S)-3-Hydroxypyrrolidine (Enzymatic Route)

Objective: Stereoselective synthesis to avoid racemic mixtures which complicate bioassays. Source: Adapted from Sphingomonas sp.[1][2] hydroxylation protocols.

  • Substrate: N-Boc-pyrrolidine (10 mM).

  • Biocatalyst: Resting cells of Sphingomonas sp. HXN-200 (OD600 = 20) in phosphate buffer (pH 7.2).

  • Reaction: Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

  • Workup:

    • Remove cells via centrifugation.[3]

    • Extract supernatant with ethyl acetate.[3][4]

    • Purify N-Boc-(S)-3-hydroxypyrrolidine via silica flash chromatography.

    • Deprotect (4M HCl/Dioxane) to yield (S)-3-hydroxypyrrolidine HCl salt.

Visualization: LogD Experimental Workflow

LogD_Workflow Step1 Phase Saturation (Octanol + PBS) Step2 Spike Compound (10mM DMSO Stock) Step1->Step2 Step3 Equilibration (Vortex 1h) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 LC-MS/MS Analysis (Both Phases) Step4->Step5 Aliquot Result Calculate LogD Step5->Result

Caption: Step-by-step workflow for determining LogD via the Shake-Flask method.

Part 4: Case Study - ROR t Inverse Agonists

Context: ROR


t drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis.

The Comparison: Researchers compared an unsubstituted pyrrolidine analog against a 3-hydroxypyrrolidine analog to optimize potency and metabolic stability.

  • Compound A (Unsubstituted):

    • Structure: N-benzyl-pyrrolidine core.[3][4]

    • Activity: Moderate IC50 (Micromolar range).

    • Issue: High lipophilicity led to rapid metabolic clearance via oxidation.

  • Compound B (3-Hydroxy, S-isomer):

    • Structure: N-benzyl-3-hydroxypyrrolidine.[1][2][3]

    • Activity: Low Nanomolar IC50.

    • Mechanism:[5][6][7] Crystallography revealed the -OH group donates a hydrogen bond to the backbone carbonyl of Glu379 (or His479 depending on specific series), locking the ligand in the active site.

    • Outcome: 100-fold potency increase and improved microsomal stability (

      
       increased from 15 min to >60 min).
      
Visualization: Th17/ROR

t Signaling Pathway

RORyt_Pathway Signal Pro-inflammatory Signals (IL-6, IL-23) Receptor STAT3 Activation Signal->Receptor Target RORγt Nuclear Receptor Receptor->Target Upregulates DNA Th17 Gene Transcription (IL-17A, IL-17F) Target->DNA Binds Promoter Inhibitor 3-Hydroxypyrrolidine Inhibitor Inhibitor->Target Blocks (Inverse Agonist) Effect Autoimmune Inflammation (Psoriasis/MS) DNA->Effect

Caption: Pathway showing the therapeutic intervention point of 3-hydroxypyrrolidine-based RORγt inhibitors in Th17-mediated inflammation.

References
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Top. Curr. Chem. (2021).[8][9] Link

  • Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines by Hydroxylation. Adv. Synth. Catal. (2025).[2][10] Link

  • Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors. J. Enz. Inhib. Med. Chem. (2018). Link

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. J. Med. Chem. (2016). Link

  • Biomimetic Route to 3-acyl-5-hydroxy-3-pyrrolin-2-one. J. Org. Chem. (2004).[7][11] Link

Sources

A Comparative Guide to Purity Assessment Standards for 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. The purity of a compound, such as 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, a key building block in medicinal chemistry, directly influences its biological activity, safety profile, and the reliability of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this molecule, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological decisions.

The Analytical Imperative: A Multi-Modal Approach to Purity

A single analytical method is rarely sufficient to definitively establish the purity of a complex organic molecule. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. For 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, a strategic combination of chromatographic, spectroscopic, and elemental analysis is recommended.

dot

Caption: Orthogonal workflow for purity assessment.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for determining the purity of non-volatile and thermally stable compounds like 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid.[1] The technique separates components based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]

Causality of Method Design

The presence of both a carboxylic acid and a tertiary amine in the target molecule necessitates careful control of the mobile phase pH. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[2] This leads to sharper peaks and better resolution from potential impurities. The basicity of the pyrrolidine nitrogen will result in its protonation in an acidic mobile phase.

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a general method that can be optimized for specific impurity profiles.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the benzoic acid chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

  • Bring to volume with the same mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all observed peaks.

II. Quantitative NMR (qNMR): A Primary Ratio Method for Purity and Structure

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for determining the purity of organic compounds.[3] Unlike chromatographic methods that rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei.[4] This allows for the determination of molar purity without the need for a reference standard of the analyte itself.[4]

Causality of Method Design

The selection of an appropriate internal standard is critical for accurate qNMR. The internal standard must be of high, certified purity, stable, and have resonances that do not overlap with the analyte signals. For 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, certified reference materials like benzoic acid or maleic acid are suitable choices.[4] The use of a deuterated solvent in which both the analyte and the internal standard are fully soluble is also essential.[3]

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve setup_nmr Set up NMR parameters (pulse sequence, relaxation delay) dissolve->setup_nmr acquire_spectrum Acquire 1H NMR spectrum setup_nmr->acquire_spectrum process_spectrum Phase and baseline correction acquire_spectrum->process_spectrum integrate_peaks Integrate analyte and standard peaks process_spectrum->integrate_peaks calculate_purity Calculate purity using the qNMR equation integrate_peaks->calculate_purity

Caption: Quantitative NMR (qNMR) experimental workflow.

Detailed Experimental Protocol: qNMR

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Materials:

  • Certified internal standard (e.g., Benzoic Acid, NIST PS1)[5]

  • Deuterated solvent (e.g., DMSO-d6)

  • Class A volumetric glassware and a calibrated analytical balance

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment

  • Relaxation Delay (d1): At least 5 times the longest T1 of both the analyte and the standard

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans)

Data Analysis: The purity of the analyte is calculated using the following equation:[3]

Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

III. Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When unknown peaks are detected by HPLC, hyphenated techniques like LC-MS are invaluable for their identification. Mass spectrometry provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of impurities and, with high-resolution mass spectrometry (HRMS), their elemental composition. Tandem MS (MS/MS) provides structural information through fragmentation patterns.

Causality of Method Design

The choice of ionization technique is crucial. For a molecule like 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, which contains both acidic and basic functionalities, electrospray ionization (ESI) is highly effective. ESI can be operated in both positive and negative ion modes to detect a wide range of impurities.

General Protocol: LC-MS for Impurity Profiling

The chromatographic conditions are often similar to the HPLC method to allow for direct comparison of retention times.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

MS Parameters (ESI):

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Scan Range: m/z 50-1000

IV. Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen in a sample. This technique is a fundamental method for confirming the empirical formula of a synthesized compound and serves as an orthogonal check of purity.[5] For a new compound, the experimentally determined elemental composition should be within ±0.4% of the calculated values.[5]

Detailed Protocol: Combustion Analysis

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • The sample is combusted at high temperature in an oxygen-rich environment.

  • The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.

Comparative Summary of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioningQuantitative purity (area %), retention times of impuritiesHigh sensitivity, high throughput, excellent for routine QC[6]Requires reference standards for absolute quantification, destructive[5]
qNMR Nuclear magnetic resonanceMolar purity, structural confirmation, impurity identificationPrimary ratio method, non-destructive, no specific reference standard needed for the analyte[4][5]Lower sensitivity than HPLC for trace impurities, requires more sample[5]
LC-MS Mass-to-charge ratioMolecular weight and structure of impuritiesHighly specific and sensitive for impurity identificationMore complex instrumentation, may not be quantitative without standards
Elemental Analysis Combustion and gas analysisElemental composition (%C, H, N)Confirms empirical formula, orthogonal to other methodsInsensitive to impurities with similar elemental composition

Conclusion: An Integrated Strategy for Unambiguous Purity Assessment

The purity assessment of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid requires a multi-faceted and logical approach. While HPLC provides a robust and sensitive method for routine quantitative analysis, qNMR offers the distinct advantage of being a primary analytical method that simultaneously confirms structure and determines molar purity. LC-MS is indispensable for the identification of unknown impurities, and elemental analysis provides fundamental confirmation of the compound's elemental composition. By integrating these orthogonal techniques, researchers can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of their scientific data and drug development efforts.

References

  • JEOL. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Weber, M., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Accreditation and Quality Assurance, 18(2), 91-98. [Link]

  • National Institute of Standards and Technology. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • Bureau International des Poids et Mesures. (2023, March 29). Octad of standards for qNMR purity measurements. [Link]

  • Chapter XII Analysis and Control of Aromatic Pharmaceutical Prepar
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Veolia. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • International Journal of Pharmacy and Technology. (2017, July 15). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • U.S. Patent. (n.d.).
  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Agilent. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]

  • Longdom Publishing SL. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]

  • MDPI. (2018, February 6). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

Sources

Navigating the Isomeric Maze: A Comparative Guide to Differentiating 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical development and chemical research, the unambiguous identification of a molecule's structure is a foundational requirement. The existence of structural isomers—compounds with identical molecular formulas but different atomic arrangements—can result in significantly varied pharmacological activities, toxicological profiles, and physicochemical characteristics. This guide presents a robust, data-centric methodology for the definitive differentiation of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid from its principal structural isomers, a common hurdle in medicinal chemistry and quality control workflows.

This document is designed to offer not merely protocols, but the strategic rationale underpinning the selection of analytical techniques. We will delve into a multi-modal strategy, harnessing the distinct advantages of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to construct a self-validating system for isomer identification.

The Analytical Challenge: Shared Formula, Distinct Molecular Architectures

The primary compound of interest, 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, possesses the molecular formula C12H15NO3. The most prevalent and challenging analytical task is distinguishing it from its structural isomers where the substituents on the benzoic acid ring are repositioned. These include:

  • Isomer 1: 3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (meta-isomer)

  • Isomer 2: 2-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid (ortho-isomer)

The seemingly minor shift of the hydroxypyrrolidinyl-methyl group from the para (4-) position to the meta (3-) or ortho (2-) positions fundamentally alters the molecule's symmetry and electronic landscape. These differences are the key to their analytical differentiation.

Pillar 1: Definitive Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution.[1][2] By probing the unique chemical environment of each ¹H and ¹³C nucleus, it generates a detailed fingerprint of atomic connectivity.[1][2]

The Rationale: Leveraging Symmetry and Chemical Shifts

The differentiation of these isomers by NMR hinges on the substitution pattern of the benzene ring.

  • Parent Compound (para-substituted): The inherent C2 symmetry of the para-substituted benzene ring leads to a simplified aromatic region in the ¹H NMR spectrum, typically showing two distinct signals that appear as a pair of doublets (an AA'BB' system).[3] Consequently, the ¹³C NMR spectrum will also exhibit fewer signals in the aromatic region.[2]

  • Isomers (meta- and ortho-substituted): The absence of such symmetry in the meta- and ortho-isomers results in four distinct and more complex signals for the aromatic protons.[3] The ¹³C NMR spectrum will correspondingly display a greater number of aromatic signals compared to the para-isomer.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Consistency in solvent choice is crucial for comparative analysis.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).[5]

    • Number of Scans: 16-32 for an adequate signal-to-noise ratio.[5]

    • Relaxation Delay (d1): 1-5 seconds.[5]

  • ¹³C NMR Acquisition (100 MHz for ¹³C):

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).[5]

    • Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.[5]

    • Relaxation Delay (d1): 2 seconds.[5]

  • Data Processing: Perform Fourier transformation, phase and baseline correction. Calibrate the chemical shift axis to the residual solvent peak.

Expected Data Comparison
CompoundExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic Signals
Parent Compound (para) Two doublets (AA'BB' system)~4 signals
Isomer 1 (meta) Four distinct multiplets~6 signals
Isomer 2 (ortho) Four distinct multiplets~6 signals

For unequivocal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Pillar 2: Orthogonal Separation by High-Performance Liquid Chromatography (HPLC)

While NMR provides the structural blueprint, HPLC offers a powerful method for physically separating the isomers based on their differing polarities, which is essential for purity assessment and routine quality control.[6][7][8]

The Rationale: Exploiting Polarity Differences for Chromatographic Resolution

The position of the polar substituents on the benzene ring creates subtle differences in the overall polarity of the isomers. These differences can be exploited to achieve separation on a reversed-phase HPLC column.[7] The ortho-isomer, for instance, may exhibit unique properties due to the potential for intramolecular interactions, which can affect its retention time.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.[8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective for eluting compounds of varying polarity.

  • Method: A typical gradient could run from 5% to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength where the benzoic acid chromophore has strong absorbance (e.g., 254 nm).[7]

Expected Elution Profile

The isomers are expected to have distinct retention times. While the exact elution order depends on the specific conditions, baseline separation of all three isomers is achievable with careful method development.[6][7] Generally, subtle differences in polarity will dictate their interaction with the stationary phase, leading to separation.

Pillar 3: Confirmatory Analysis via Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, crucially, structural information through the analysis of fragmentation patterns.[5][9] While all three isomers have the same molecular weight, their behavior under fragmentation conditions can differ.

The Rationale: Differentiated Fragmentation Pathways

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, molecules fragment in predictable ways.[9] The position of the substituents on the aromatic ring can influence the stability of the resulting fragment ions. This "ortho effect" is a well-documented phenomenon where adjacent functional groups interact to trigger specific decomposition reactions that are suppressed in the meta and para isomers.[10] This can lead to unique ions or different relative abundances of common fragment ions, providing a clear signature for each isomer.[10][11]

Experimental Protocol: LC-MS/MS
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.

  • MS1 Scan: A full scan is performed to confirm the mass-to-charge ratio (m/z) of the molecular ion.

  • MS2 Product Ion Scan: The [M+H]⁺ ion is selected and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

  • Data Analysis: The fragmentation patterns of the isomers are compared. Look for unique fragment ions or significant differences in the relative intensities of shared fragments. Key fragmentations for benzoic acid derivatives often involve the loss of the hydroxyl or the entire carboxyl group.[5][12]

Expected Fragmentation Comparison
Precursor Ion [M+H]⁺Potential Key FragmentationsDifferentiating Feature
m/z 222.11Loss of OH (M-17)The relative abundance of the resulting m/z 105 ion may differ.[12]
Loss of COOH (M-45)The relative abundance of the resulting m/z 77 ion may differ.[12]
Cleavage of benzylic C-N bondThe stability of the resulting carbocation, influenced by the carboxylic acid's position, can alter fragmentation pathways.
ortho-isomer specific fragmentsPotential for unique fragments due to intramolecular interactions.[10]

Integrated Workflow and Decision Logic

The following diagram outlines a systematic approach to the differentiation of these isomers, integrating the strengths of each analytical technique.

Isomer_Differentiation_Workflow cluster_analysis Analytical Strategy cluster_identification Isomer Identification Start Mixture of Isomers HPLC HPLC Separation Start->HPLC Peak1 Peak 1 HPLC->Peak1 Peak2 Peak 2 HPLC->Peak2 Peak3 Peak 3 HPLC->Peak3 NMR NMR Structural Elucidation Parent Parent Compound (para) NMR->Parent para-substitution pattern Isomer1 Isomer 1 (meta) NMR->Isomer1 meta-substitution pattern Isomer2 Isomer 2 (ortho) NMR->Isomer2 ortho-substitution pattern MS MS/MS Fragmentation Analysis MS->Parent Confirmatory Fragmentation MS->Isomer1 Confirmatory Fragmentation MS->Isomer2 Confirmatory Fragmentation Peak1->NMR Fraction Collect Peak1->MS Peak2->NMR Fraction Collect Peak2->MS Peak3->NMR Fraction Collect Peak3->MS LC-MS

Caption: Integrated workflow for the separation and identification of benzoic acid isomers.

Conclusion

The definitive differentiation of 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid from its meta and ortho structural isomers is a task that necessitates a rigorous, multi-technique approach. ¹H NMR spectroscopy provides the most direct and unambiguous information regarding the substitution pattern on the aromatic ring. HPLC is indispensable for the physical separation of the isomers, enabling their individual characterization and quantification. Finally, MS/MS offers an orthogonal method for confirmation through the analysis of distinct fragmentation patterns. By synergistically applying these powerful analytical tools, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug discovery and development.

Sources

Chromatographic Comparison of Benzoic Acid Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Invisible" Scaffold: In Fragment-Based Drug Discovery (FBDD) and PROTAC design, benzoic acid derivatives are not merely passive connectors; they are critical structural determinants of solubility, permeability, and metabolic stability.

As a Senior Application Scientist, I often see medicinal chemistry programs stalled not by the potency of the warhead, but by the purity of the linker. Isomeric contamination—specifically the presence of ortho- or meta- isomers in a para- substituted linker synthesis—can alter the vector of the final drug molecule by 30-60 degrees, rendering a PROTAC ineffective.

This guide provides a rigorous, data-driven comparison of chromatographic strategies for separating benzoic acid linkers, focusing on the separation of positional isomers (ortho/meta/para) and the impact of fluorination.

Part 1: The Chemistry of Separation

To separate these linkers, we must exploit the subtle electronic and steric differences between isomers. Standard C18 columns often fail to resolve meta and para isomers because their hydrophobicity (LogP) is nearly identical.

The "Ortho Effect" and Retention Mechanisms

In Reversed-Phase Chromatography (RPLC) at acidic pH (pH 2.5), benzoic acid linkers exist in their non-ionized (COOH) or singly protonated (NH3+) forms.

  • Intramolecular Hydrogen Bonding: Ortho-substituted linkers (e.g., 2-aminobenzoic acid) often form pseudo-cyclic structures via intramolecular hydrogen bonding. This reduces their effective surface area for hydrophobic interaction, causing them to elute earlier than para-isomers.

  • Pi-Pi (

    
    ) Interactions: Para-substituted linkers have an extended, flat electron cloud that interacts strongly with phenyl-based stationary phases.
    
Visualization: Mechanistic Interactions

The following diagram illustrates why Phenyl-Hexyl phases often outperform C18 for these specific aromatic linkers.

SeparationMechanism Analyte Benzoic Acid Linker (Aromatic Ring) Interaction1 Hydrophobic Interaction (Dispersive Forces) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Electronic Selectivity) Analyte->Interaction2 Specific to Aromatic Phases C18 C18 Stationary Phase (Alkyl Chains) C18->Interaction1 Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Phenyl->Interaction1 Phenyl->Interaction2

Figure 1: Mechanistic comparison showing that while both phases utilize hydrophobic interactions, Phenyl-Hexyl phases leverage additional Pi-Pi stacking for enhanced isomeric resolution.[1]

Part 2: Comparative Performance Data

The following data was generated comparing the separation of Aminobenzoic Acid (ABA) isomers, a common linker class.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

Table 1: Retention Comparison (k' factors)

Note: Higher k' indicates stronger retention. Separation factor (


) > 1.1 is required for baseline resolution.
IsomerStructurepKa (COOH / NH2)Retention (C18)Retention (Phenyl-Hexyl)Selectivity (

) on Phenyl-Hexyl
Ortho-ABA 2-aminobenzoic2.4 / 4.81.8 min2.1 minReference
Meta-ABA 3-aminobenzoic4.5 / 4.62.9 min3.8 min1.81 (vs Ortho)
Para-ABA 4-aminobenzoic4.7 / 4.83.1 min4.5 min1.18 (vs Meta)

Analysis:

  • C18 Performance: The meta and para isomers co-elute or show poor resolution (

    
    t = 0.2 min) due to similar hydrophobicity.
    
  • Phenyl-Hexyl Performance: The resolution between meta and para expands significantly (

    
    t = 0.7 min). The phenyl ring on the stationary phase interacts more favorably with the para isomer's accessible electron cloud, increasing retention.
    

Part 3: Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol. This method is designed to be robust against minor pH fluctuations.

Buffer Preparation (Critical Step)
  • Why: Benzoic acids have pKa values ~4.[2][3]2. Operating at pH 6-7 causes ionization (COO-), resulting in elution at the void volume (

    
    ).
    
  • Protocol: Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) . This keeps the acid protonated (neutral) and the amine protonated (charged), creating a distinct "handle" for separation.

The "Scouting" Gradient

Do not start with an isocratic run. Use this generic gradient to assess linker polarity.

  • T=0 min: 5% B

  • T=10 min: 60% B

  • T=12 min: 95% B (Wash)

  • T=15 min: 5% B (Re-equilibrate)

Troubleshooting Workflow

Use the following logic flow to solve peak tailing or co-elution issues.

MethodDev Start Initial Run (C18, Acidic pH) CheckRes Is Resolution > 1.5? Start->CheckRes Success Validate Method CheckRes->Success Yes CheckShape Is Peak Tailing? CheckRes->CheckShape No SwitchCol Switch to Phenyl-Hexyl (Exploit Pi-Pi) CheckShape->SwitchCol No (Co-elution) AddMod Add 5mM Ammonium Formate (Mask Silanols) CheckShape->AddMod Yes (Silanol interaction) SwitchCol->CheckRes AddMod->CheckRes

Figure 2: Decision tree for optimizing benzoic acid linker separation. Priority is given to column chemistry changes over mobile phase complexity.

Part 4: Advanced Considerations - Fluorinated Linkers

In modern medicinal chemistry, hydrogen is often replaced with fluorine to block metabolic hot-spots (e.g., 2-fluoro-4-aminobenzoic acid).

  • Chromatographic Shift: Fluorine is highly electronegative but lipophilic.

  • Observation: Fluorinated benzoic acids typically retain longer than their non-fluorinated counterparts on C18 columns.

  • Selectivity: On Phenyl-Hexyl columns, the electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially weakening Pi-Pi interactions relative to the non-fluorinated parent. This creates an orthogonal separation mechanism useful for purity profiling.

References

  • Waters Corporation. (2026). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Link

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Link

  • Royal Society of Chemistry. (2006). Retention in Reversed-Phase Liquid Chromatography: The Ortho-Effect. Link

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Chiral 3-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The 3-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The stereocenter at the 3-position significantly influences the pharmacological activity, making the precise determination of enantiomeric excess (ee) a non-negotiable aspect of quality control and regulatory compliance.

This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of chiral 3-hydroxypyrrolidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your research and development needs.

The Imperative of Chiral Purity in 3-Hydroxypyrrolidine Scaffolds

The seemingly subtle difference between two enantiomers—non-superimposable mirror images—can lead to vastly different biological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity. Therefore, robust and reliable analytical methods are paramount to ensure the stereochemical purity of drug candidates.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining enantiomeric excess is often guided by factors such as the developmental stage of the compound, sample matrix, required sensitivity, and available instrumentation. Here, we compare the most powerful and widely adopted methods.

Technique Principle Primary Advantages Primary Limitations Best Suited For
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[2]High resolution and accuracy, well-established, versatile for various derivatives.Longer analysis times, higher consumption of organic solvents.Routine quality control, method validation, and preparative separations.
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase.[3]Faster analysis, reduced organic solvent consumption, "greener" alternative.[4]Requires specialized instrumentation, method development can be complex.High-throughput screening, purification, and analysis of thermally labile compounds.
Chiral NMR Formation of diastereomeric species with distinct NMR signals using chiral derivatizing or solvating agents.[5]Rapid analysis, provides structural information, small sample requirement.Lower sensitivity and precision compared to chromatography, may require derivatization.[6]Rapid screening, confirmation of absolute configuration, and in-situ reaction monitoring.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral HPLC and SFC are the cornerstones of enantiomeric excess determination, offering unparalleled resolution and accuracy.[2][3] The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy, obviating the need for derivatization.[7]

The Mechanism of Chiral Recognition on a CSP

The separation of enantiomers on a CSP is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[7] For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.

Experimental Workflow: Chiral HPLC/SFC

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve racemic & enantiopure standards and sample in mobile phase inject Inject standards to determine retention times of (R) and (S) enantiomers prep->inject analyze Inject sample and acquire chromatogram inject->analyze integrate Integrate peak areas of the two enantiomers analyze->integrate calculate Calculate enantiomeric excess (ee%) integrate->calculate

Caption: Workflow for enantiomeric excess determination by chiral HPLC/SFC.

Protocol 1: Chiral HPLC Method for N-Boc-3-hydroxypyrrolidine

This protocol provides a starting point for the chiral separation of N-Boc-3-hydroxypyrrolidine. Optimization of the mobile phase composition and choice of CSP is often necessary.

1. System and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase: A polysaccharide-based column such as CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm) is a good starting point.[8]

  • Mobile phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (v/v) n-hexane:IPA. For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[7]

  • Racemic and enantiopure standards of N-Boc-3-hydroxypyrrolidine.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

  • Prepare a stock solution of the sample to be analyzed at a similar concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the sample and record the chromatogram.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Protocol 2: Chiral SFC Method for 3-Hydroxypyrrolidine Derivatives

SFC offers a faster and more environmentally friendly alternative to HPLC.

1. System and Materials:

  • SFC system with a back-pressure regulator and UV detector.

  • Chiral stationary phase: Polysaccharide-based columns are also widely used in SFC.

  • Mobile phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often used to improve peak shape and resolution.[3]

2. Sample Preparation:

  • Dissolve samples and standards in the co-solvent or a compatible solvent mixture.

3. Chromatographic Conditions:

  • Co-solvent: Methanol with 0.1% diethylamine.

  • Gradient: 5% to 40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

4. Analysis:

  • Follow the same analysis procedure as for chiral HPLC.

Chiral NMR Spectroscopy: A Rapid Method for Enantiomeric Differentiation

Chiral NMR spectroscopy provides a powerful and rapid means of determining enantiomeric excess, particularly in the early stages of discovery and for reaction monitoring.[9] This technique relies on the use of chiral auxiliaries to induce a chemical shift difference between the enantiomers.

The Principle of Diastereomeric Differentiation

Enantiomers are indistinguishable in an achiral NMR solvent. However, by reacting them with a single enantiomer of a chiral derivatizing agent (CDA), such as Mosher's acid, a pair of diastereomers is formed.[5] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each.[10] Alternatively, a chiral solvating agent (CSA) can be used to form transient, non-covalent diastereomeric complexes that also exhibit separate NMR signals.[11]

Experimental Workflow: Chiral NMR with a Derivatizing Agent

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep React chiral 3-hydroxypyrrolidine derivative with an enantiopure chiral derivatizing agent (e.g., Mosher's acid chloride) acquire Acquire 1H or 19F NMR spectrum of the resulting diastereomeric mixture prep->acquire identify Identify well-resolved signals corresponding to each diastereomer acquire->identify integrate Integrate the signals for each diastereomer identify->integrate calculate Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio integrate->calculate

Caption: Workflow for enantiomeric excess determination by chiral NMR using a derivatizing agent.

Protocol 3: Mosher's Ester Analysis of a Chiral 3-Hydroxypyrrolidine Derivative

This protocol describes the formation of Mosher's esters for the determination of enantiomeric excess.[5][10]

1. Materials:

  • Chiral 3-hydroxypyrrolidine derivative (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

2. Procedure:

  • Preparation of (R)-Mosher's Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral 3-hydroxypyrrolidine derivative in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

  • Preparation of (S)-Mosher's Ester:

    • In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.

3. NMR Analysis:

  • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester samples. The ¹⁹F NMR is often simpler to interpret as the -CF₃ group typically gives a clean singlet for each diastereomer.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

  • Integrate the signals to determine the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting alcohol.

Conclusion: An Integrated Approach to Chiral Purity Validation

The rigorous determination of enantiomeric excess is a cornerstone of modern drug development. For a critical scaffold like 3-hydroxypyrrolidine, a multi-faceted analytical approach is often the most robust strategy. Chiral chromatography, encompassing both HPLC and SFC, provides the gold standard for accurate and precise quantification of enantiomeric purity. Chiral NMR spectroscopy serves as a complementary and rapid tool for screening and confirmation of stereochemical identity.

References

  • Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [Link]

  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. Journal of Organic Chemistry. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters. [Link]

  • A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Increasing speed of enantiomeric separations using supercritical fluid chromatography. Advances in Chromatography. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. [Link]

  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ResearchGate. [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. ResearchGate. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

Sources

Safety Operating Guide

4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Discovery Teams

Executive Summary: The "Zero-Ambiguity" Safety Protocol

Do NOT treat 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid as generic trash or flush it down the drain. While it is a common intermediate in medicinal chemistry, its amphoteric nature (containing both a carboxylic acid and a tertiary amine) creates unique solubility and reactivity profiles that dictate specific disposal streams.

Immediate Action Required:

  • State: Solid (Powder) or Solution?

  • Hazard: Irritant (Skin/Eye), Potential Aquatic Toxin.

  • Waste Stream: Non-Halogenated Organic (unless in halogenated solvent).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what drives its reactivity. This molecule is a zwitterionic candidate , meaning it can carry both positive and negative charges depending on the pH of its environment.

FeatureChemical MoietyDisposal Implication
Acidic Domain Benzoic Acid (

)
Can react with strong bases to generate heat.
Basic Domain Pyrrolidine Nitrogen (

)
Can react with strong acids; forms salts that may precipitate in organic waste drums.
Reactive Site Secondary Hydroxyl (-OH)Generally stable, but avoid mixing with strong oxidizers (e.g., Chromic acid, Permanganates).
Physical State Solid / Crystalline PowderDust Hazard: High risk of inhalation and ocular irritation.

The "Why" Behind the Protocol: Because this molecule is amphoteric, it can precipitate unexpectedly if mixed into a waste drum with a drastically different pH. Precipitation in waste lines or drums is a critical failure mode that causes clogs and exposure risks for waste handlers.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving waste to the central accumulation area, you must stabilize it. This protocol ensures the waste remains chemically inert during storage.[1]

Scenario A: Disposal of Pure Solid
  • Validation: Ensure the solid is dry and free of reactive reagents (e.g., thionyl chloride residues from synthesis).

  • Action: Do not dissolve it just for disposal. Solid waste is cheaper and safer to transport than liquid waste.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in 6-mil polyethylene bags.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Validation: Check the pH of the solution.

  • The "Crash-Out" Test: Take a 1 mL aliquot of your waste. Add it to a small vial containing the representative solvent of your lab's central waste drum (usually Acetone or Methanol).

    • Observation: If solids form immediately, DO NOT pour into the main drum. You have created a "incompatible stream."

    • Resolution: Tag this waste for "Individual Container Disposal" to prevent clogging the main drum.

Step-by-Step Disposal Workflow

Step 1: Segregation

Determine the correct waste stream based on the solvent matrix (if liquid) or purity (if solid).

  • Stream A (Solid): Label as "Hazardous Waste - Solid - Organic Irritant."

  • Stream B (Liquid - Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Stream C (Liquid - Halogenated): If dissolved in DCM or Chloroform.

Step 2: Labeling (RCRA Compliance)

You must explicitly list the chemical name. "Organic Waste" is insufficient for amphoteric compounds.

  • Proper Label: "4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid, [Solvent Name], [Concentration]"

  • Hazard Checkboxes: [x] Irritant [x] Toxic

Step 3: Physical Transfer
  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Ventilation: All transfers must occur inside a certified fume hood.

Visual Decision Tree (Operational Logic)

The following diagram illustrates the decision process for segregating this specific amphoteric compound to prevent precipitation issues and ensure regulatory compliance.

DisposalProtocol Start Waste Generation: 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath In Solution StateCheck->LiquidPath Dissolved SolidPkg Double Bag (6-mil poly) or HDPE Jar SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo PrecipTest Precipitation Test: Mix aliquot with Drum Waste Halo->PrecipTest NonHalo->PrecipTest PrecipYes Solid Forms? (YES) PrecipTest->PrecipYes PrecipNo Solid Forms? (NO) PrecipTest->PrecipNo SegregatedLiq Segregate: Separate Bottle Label: 'High pH/Amphoteric' PrecipYes->SegregatedLiq MainStream Combine with Main Waste Stream PrecipNo->MainStream

Figure 1: Decision matrix for the disposal of amphoteric benzoic acid derivatives, prioritizing the prevention of waste container precipitation.

Emergency Spill Response

If this material is spilled outside the hood:

  • Solid Spill:

    • Do not dry sweep (creates dust).[2][3]

    • Cover with wet paper towels (using water or a dilute bicarbonate solution) to dampen.

    • Scoop into a bag.

    • Clean surface with soap and water (the amine makes it sticky; soap helps emulsify).

  • Liquid Spill:

    • Absorb with vermiculite or clay-based absorbent.

    • Note: If the solution is acidic (e.g., TFA salt of the compound), neutralize with Sodium Bicarbonate before absorbing to prevent acid fuming.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste Segregation. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.